molecular formula C8H17N3O B2476746 1-Methyl-3-(1-methylpiperidin-4-yl)urea CAS No. 1602197-45-4

1-Methyl-3-(1-methylpiperidin-4-yl)urea

Cat. No.: B2476746
CAS No.: 1602197-45-4
M. Wt: 171.244
InChI Key: SCHUXUBXKBRDDQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-methylpiperidin-4-yl)urea is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a urea scaffold incorporating a 1-methylpiperidin-4-yl group, a structure known to contribute favorably to molecular interactions with various biological targets. This urea-based pharmacophore is valued for its ability to act as both a hydrogen bond donor and acceptor, which can facilitate strong and specific binding to enzyme active sites . While direct data on this specific compound is limited, research on structurally related molecules reveals promising potential applications. Compounds containing the 1-methylpiperidin-4-yl urea moiety have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), colon (HCT116), and prostate (PC-3) cancers . These analogs function by inhibiting key intracellular signaling pathways, such as those involving serine/threonine kinases . In another research context, very similar compounds have been developed as potent and selective inverse agonists of the 5-hydroxytryptamine (5-HT)2A receptor, which is a validated target for treating neurological conditions like Parkinson's disease psychosis . Furthermore, this structural motif has been successfully utilized in the development of inhibitors for the Hedgehog (Hh) signaling pathway, a critical target in oncology . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-methyl-3-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9-8(12)10-7-3-5-11(2)6-4-7/h7H,3-6H2,1-2H3,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHUXUBXKBRDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602197-45-4
Record name 3-methyl-1-(1-methylpiperidin-4-yl)urea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(1-methylpiperidin-4-yl)urea can be synthesized through the reaction of 1-methylpiperidine with isocyanates. The reaction typically involves the following steps:

    Formation of the Intermediate: 1-Methylpiperidine is reacted with an appropriate isocyanate under controlled conditions to form the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

1-Methyl-3-(1-methylpiperidin-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-methylpiperidin-4-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea derivatives with piperidine or substituted aromatic rings are widely studied for their pharmacological properties. Below is a detailed comparison of 1-methyl-3-(1-methylpiperidin-4-yl)urea with key analogs:

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 1-methylpiperidin-4-yl group enhances lipophilicity compared to simpler urea analogs (e.g., 1-methyl-3-(tetrahydro-3-furylmethyl)urea), improving blood-brain barrier penetration in CNS-targeted drugs .
  • Metabolic Stability : Introduction of aromatic substituents (e.g., benzimidazole in Glasdegib) reduces metabolic clearance, enhancing half-life .
  • Solubility : Hydrophilic substituents (e.g., hydroxypropoxy in ) improve aqueous solubility, critical for oral bioavailability .

Structure-Activity Relationship (SAR)

  • Piperidine Substitution : Methylation at the piperidine nitrogen (as in the target compound) optimizes steric bulk for receptor binding without compromising metabolic stability .
  • Urea Linkage: The urea group facilitates hydrogen bonding with enzymes like sEH, but substituents on the aryl or heteroaryl moieties dictate selectivity (e.g., cyanophenyl in Glasdegib enhances Hedgehog pathway inhibition) .
  • Aromatic vs. Aliphatic Substituents : Aromatic extensions (e.g., benzothiophene in ) increase receptor affinity, while aliphatic groups (e.g., tetrahydrofuranmethyl in ) favor metabolic pathways .

Key Research Findings

Enzymatic Inhibition

  • The target compound’s analogs, such as 1-aryl-3-(1-acylpiperidin-4-yl)ureas, demonstrate potent inhibition of soluble epoxide hydrolase (sEH), with IC₅₀ values in the nanomolar range. Modifications to the acyl group significantly affect potency .
  • Glasdegib (a clinical analog) shows submicromolar activity in cancer models, attributed to its benzimidazole and cyanophenyl substituents .

Receptor Modulation

  • Compounds like E12 () exhibit high 5-HT₁ receptor affinity, suggesting that piperidine-urea hybrids are promising scaffolds for neuropsychiatric drug development .

Metabolic Pathways

  • Microbial transformation studies highlight the stability of the 1-methylpiperidin-4-yl group, with major metabolites retaining the core structure .

Q & A

Q. What computational tools predict binding modes with soluble epoxide hydrolase (sEH)?

  • Methods :
  • Docking : AutoDock Vina with sEH crystal structure (PDB: 4DKL) identifies hydrogen bonds between urea and Tyr381/Tyr465 .
  • MD Simulations : GROMACS (100 ns trajectories) confirms stable binding in aqueous environments .

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